

An In-Depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B022502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(pyrrolidin-2-yl)pyridine, also known by synonyms such as 6-Methyl Nornicotine, is a nicotine analog of significant interest in medicinal chemistry and pharmacology.^{[1][2]} Its structure, featuring a pyridine ring substituted with a methyl group and a pyrrolidine ring, bears a close resemblance to nicotine, suggesting potential interactions with biological targets, particularly nicotinic acetylcholine receptors (nAChRs).^[2] The presence of the methyl group on the pyridine ring can enhance its lipophilicity, potentially influencing its biological activity and solubility.^[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activity of **2-Methyl-5-(pyrrolidin-2-yl)pyridine**.

Molecular Structure and Physicochemical Properties

2-Methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound with a well-defined molecular architecture. Its chemical identity and key properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-methyl-5-(pyrrolidin-2-yl)pyridine
Synonyms	6-Methyl Nornicotine, 6-Methylnornicotine
CAS Number	90872-72-3[3][4]
Molecular Formula	C ₁₀ H ₁₄ N ₂ [3][4]
Molecular Weight	162.23 g/mol [4]
SMILES	Cc1ccc(cn1)C1CCCCN1[2]
InChI	InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3[3]

Physicochemical Data

A comprehensive summary of the known physicochemical properties of **2-Methyl-5-(pyrrolidin-2-yl)pyridine** is presented in the table below. It is important to note that some of these values are predicted from computational models due to a lack of extensive experimental data in publicly available literature.

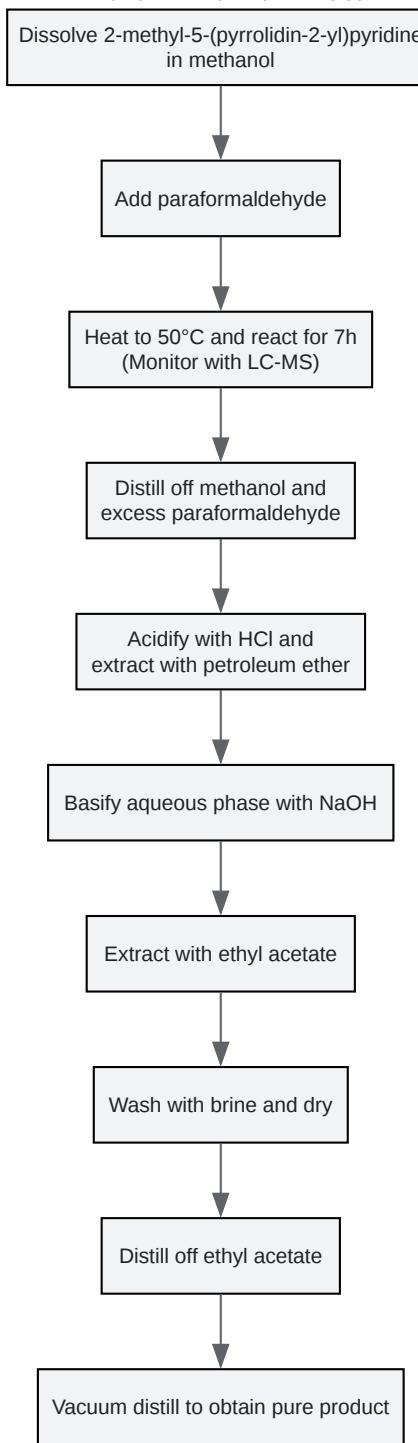
Property	Value	Source
Physical State	Liquid	[2]
Color	Colorless to pale yellow	[5]
Boiling Point	260 °C (Predicted)	[5]
Density	1.0737 g/cm ³ at 20 °C	[5]
Solubility	Soluble in chloroform and methanol. Miscible with water, alcohol, ether, petroleum ether, kerosene, and oils.	[6],[5]
pKa (conjugate acid)	8.01 ± 0.70 (Predicted)	[6]
LogP	0.17	[5]

Synthesis and Experimental Protocols

The synthesis of **2-Methyl-5-(pyrrolidin-2-yl)pyridine** can be achieved through a multi-step process. The following protocol is based on a patented synthetic method.

Synthesis of (+/-)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

This synthesis involves the reaction of 6-Methyl Nornicotine with formaldehyde.


Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve 295g of **2-methyl-5-(pyrrolidin-2-yl)pyridine** in 600ml of methanol.
- Addition of Reagent: Add 127g of paraformaldehyde to the solution.
- Reaction Conditions: Heat the mixture to 50°C.
- Monitoring: Monitor the progress of the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete after 7 hours.
- Work-up: After the reaction is complete, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.
- Purification: The crude product, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, is then purified. Add 500ml of an 18% aqueous hydrochloric acid solution and extract twice with 600ml of petroleum ether. Retain the aqueous phase.
- Basification and Extraction: Cool the aqueous phase to -15°C and add solid sodium hydroxide to adjust the pH to 12. Extract the aqueous phase three times with 1L of ethyl acetate.
- Washing and Drying: Wash the combined organic phases twice with 1L of saturated aqueous sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate.
- Final Isolation: Recover the ethyl acetate by distillation under reduced pressure at 40°C. The resulting product is then purified by vacuum distillation at 0.95 Mpa and 140°C to yield pure

2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine.[7]

Logical Workflow for Synthesis:

Synthesis Workflow for (+/-)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine

[Click to download full resolution via product page](#)

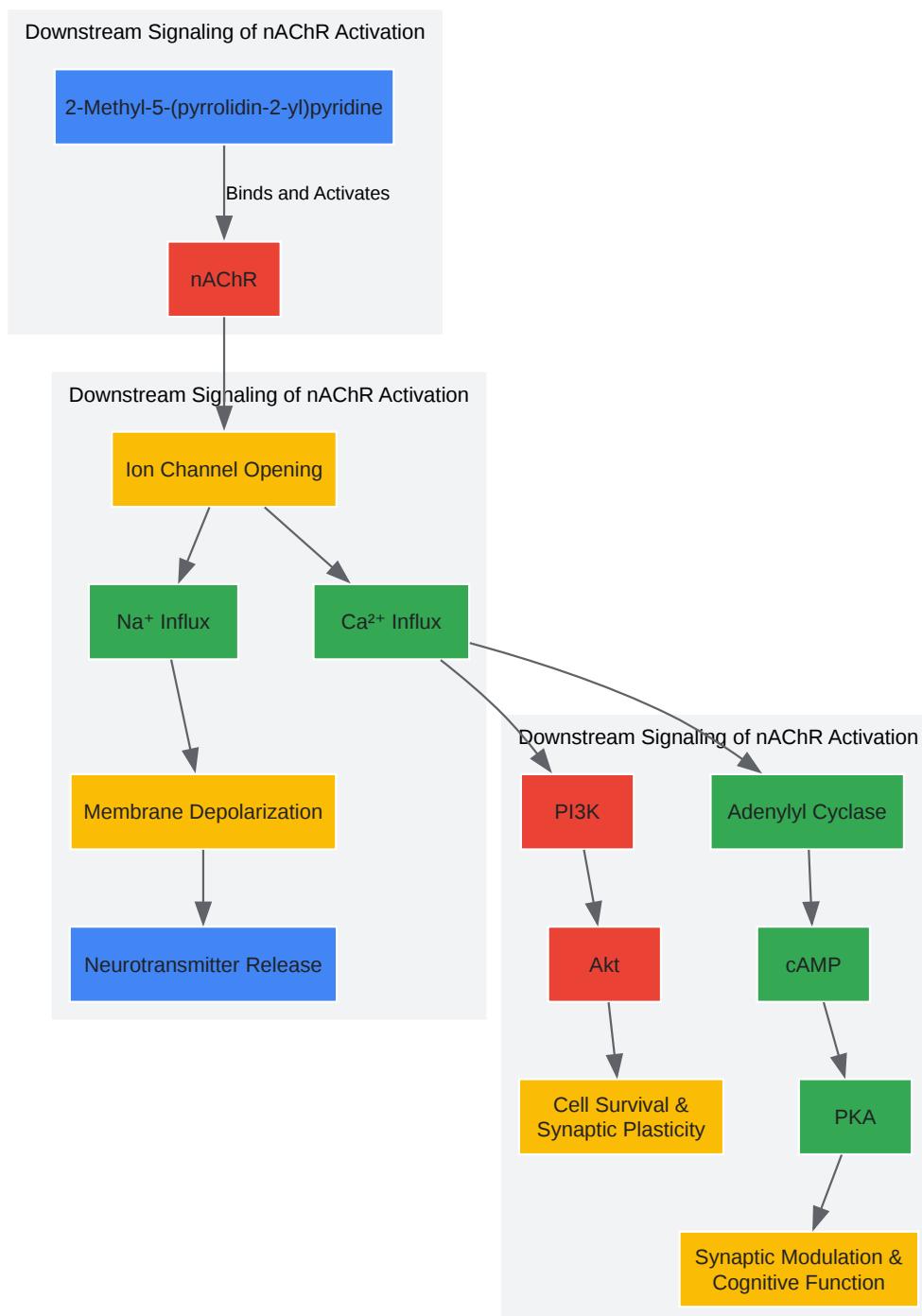
Synthesis Workflow

Biological Activity and Mechanism of Action

2-Methyl-5-(pyrrolidin-2-yl)pyridine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in the central and peripheral nervous systems.^[8] Its biological effects are primarily mediated through its interaction with these receptors.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

As a nicotine analog, **2-Methyl-5-(pyrrolidin-2-yl)pyridine** binds to and activates nAChRs. This activation leads to the opening of the ion channel, allowing the influx of cations, primarily Na^+ and Ca^{2+} , into the neuron. This influx causes membrane depolarization, leading to the generation of an action potential and the subsequent release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The specific downstream effects depend on the subtype of nAChR and the type of neuron being stimulated.


Downstream Signaling Pathways

The activation of nAChRs by agonists like **2-Methyl-5-(pyrrolidin-2-yl)pyridine** initiates a cascade of intracellular signaling events. The influx of calcium is a critical second messenger that can trigger multiple downstream pathways.

- PI3K-Akt Pathway: The increase in intracellular calcium can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. This pathway is known to play a crucial role in cell survival, proliferation, and synaptic plasticity.
- cAMP-PKA Pathway: Nicotinic acetylcholine receptor activation, particularly of the $\alpha 7$ subtype, has been shown to increase intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). This pathway is involved in the modulation of synaptic transmission and has been linked to cognitive functions.

Signaling Pathway of nAChR Activation:

Downstream Signaling of nAChR Activation

[Click to download full resolution via product page](#)

nAChR Activation Signaling

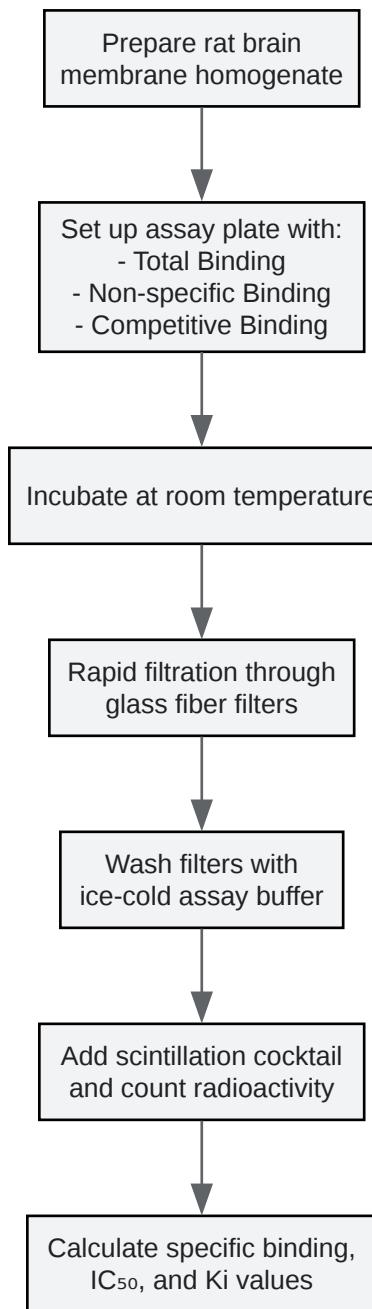
Experimental Protocols for Biological Evaluation

In Vitro: Nicotinic Acetylcholine Receptor Binding Assay

This protocol is designed to determine the binding affinity of **2-Methyl-5-(pyrrolidin-2-yl)pyridine** to nAChRs using a competitive radioligand binding assay.

Materials:

- Receptor Source: Rat brain membrane homogenates or cell lines expressing specific nAChR subtypes.
- Radioligand: [³H]-Nicotine or another suitable high-affinity nAChR radioligand.
- Test Compound: **2-Methyl-5-(pyrrolidin-2-yl)pyridine**.
- Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., unlabeled nicotine).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: Cell harvester and glass fiber filters.
- Scintillation Counter and Cocktail.


Procedure:

- Membrane Preparation: Prepare a crude membrane fraction from the receptor source by homogenization and centrifugation.
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Membrane preparation + [³H]-Radioligand.
 - Non-specific Binding: Membrane preparation + [³H]-Radioligand + high concentration of unlabeled ligand.
 - Competitive Binding: Membrane preparation + [³H]-Radioligand + varying concentrations of **2-Methyl-5-(pyrrolidin-2-yl)pyridine**.

- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Workflow for nAChR Binding Assay:

Workflow for Nicotinic Acetylcholine Receptor Binding Assay

[Click to download full resolution via product page](#)

nAChR Binding Assay Workflow

In Vivo: Assessment of Thermoregulatory and Reinforcing Effects in Rats

This protocol describes an in vivo study to compare the effects of 6-Methylnicotine (6-MN) and nicotine in middle-aged female rats with a history of nicotine vapor self-administration.[\[9\]](#)

Animals:

- Middle-aged female Wistar rats with a history of nicotine vapor self-administration.

Experimental Procedures:

- Thermoregulation Assessment:

- Administer 6-MN (0.8 mg/kg) or nicotine (0.8 mg/kg) via injection.[\[9\]](#)
 - Measure rectal temperature at regular intervals post-injection to assess thermoregulatory effects.[\[9\]](#)

- Locomotor Activity:

- Following injection, place the rats in an open-field apparatus equipped with activity monitors.
 - Record locomotor activity (e.g., distance traveled, rearing frequency) to assess any stimulant or sedative effects.

- Nociception Assay:

- Utilize a hot-plate or tail-flick test to evaluate the nociceptive effects of the compounds.
 - Measure the latency to response to a thermal stimulus after drug administration.

- Vapor Self-Administration:

- Allow rats to self-administer 6-MN (10 mg/mL) or nicotine (10 mg/mL) vapor in operant conditioning chambers.[\[9\]](#)

- Record the number of lever presses for vapor delivery to assess the reinforcing properties of the compounds.[9]

Data Analysis:

- Compare the effects of 6-MN and nicotine on rectal temperature, locomotor activity, nociceptive responses, and self-administration behavior using appropriate statistical analyses (e.g., ANOVA, t-tests).[9]

Conclusion

2-Methyl-5-(pyrrolidin-2-yl)pyridine is a nicotine analog with potent activity as a nicotinic acetylcholine receptor agonist. Its synthesis has been established, and its biological activity is characterized by the activation of nAChRs and their downstream signaling pathways. Further research into its specific nAChR subtype selectivity, pharmacokinetic profile, and long-term physiological effects will be crucial for fully understanding its therapeutic potential and toxicological profile. The experimental protocols provided in this guide offer a framework for the continued investigation of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical, pharmacological, and toxicological assessment of 6-methylnicotine | CORESTA [coresta.org]
- 2. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]
- 3. 6-Methyl Nornicotine | CAS 90872-72-3 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+/-)-6-Methylnicotine | 101540-79-8 [chemicalbook.com]
- 7. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]
- 9. 6-Methyl nicotine and nicotine have similar thermoregulatory and reinforcing effects in middle aged female rats with a history of nicotine vapor self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022502#2-methyl-5-pyrrolidin-2-yl-pyridine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com